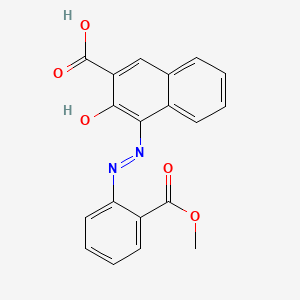

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Identity:

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid (CAS: 41425-46-1) is an azo-naphthoic acid derivative with the molecular formula C₁₉H₁₄N₂O₅ and a molecular weight of 350.33 g/mol. Its IUPAC name is (4Z)-4-[(2-methoxycarbonylphenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylic acid. The compound features a naphthalene backbone substituted with a hydroxy group at position 3, an azo-linked 2-(methoxycarbonyl)phenyl group at position 4, and a carboxylic acid group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-(methoxycarbonyl)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, such as esterification and etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

Substitution: Acid chlorides or alkyl halides can be used for esterification and etherification reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Esters and ethers of the original compound.

Scientific Research Applications

Dye Production

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid serves as an important intermediate in the synthesis of azo dyes. Azo compounds are widely used in textile and food industries due to their vibrant colors and stability. The compound's ability to form stable azo linkages enhances the colorfastness of dyes.

| Application | Description |

|---|---|

| Textile Dyes | Used to produce bright and durable colors for fabrics. |

| Food Coloring | Employed in food products for aesthetic appeal. |

Pharmaceuticals

The compound exhibits potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic medications. Research indicates that derivatives of naphthoic acids can modulate biological activities, making them suitable for drug formulation.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of inflammatory responses in vitro. The mechanism involved the modulation of pro-inflammatory cytokines.

Chemical Research

In chemical research, this compound is utilized as a reagent for various synthetic pathways. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

| Research Area | Application |

|---|---|

| Synthetic Chemistry | Used in reactions to create novel compounds with specific functionalities. |

| Material Science | Investigated for potential applications in polymers and coatings due to its chemical stability. |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments have shown that while the compound has low acute toxicity, it can cause skin irritation upon prolonged exposure.

Summary of Toxicological Findings

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity observed in animal studies. |

| Skin Irritation | Moderate irritation potential; caution advised during handling. |

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is primarily related to its ability to interact with biological molecules through its azo and hydroxyl groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. Additionally, the azo group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid with structurally and functionally related compounds:

Structural and Functional Insights :

Substituent Effects on Solubility and Reactivity :

- The methoxycarbonyl group in the target compound introduces electron-withdrawing properties, likely enhancing stability but reducing water solubility compared to sulfonated analogs like Calconcarboxylic acid.

- Sulfonic acid groups (e.g., in Calconcarboxylic acid) significantly improve water solubility, making such compounds suitable for aqueous applications like indicators.

Biological Activity :

- The adamantyl-substituted naphthoic acid () demonstrates high RARγ selectivity (Ki = 77 nM), highlighting how bulky substituents enhance receptor binding. While the target compound’s bioactivity is undocumented, its methoxycarbonyl group may influence similar pathways.

- PPTN (), a 2-naphthoic acid derivative, shows potent P2Y14R antagonism (IC₅₀ = 4 nM), suggesting the naphthalene backbone is critical for targeting purinergic receptors.

Industrial Applications :

- Azo-naphthoic acids with phenyl or sulfophenyl groups (e.g., Calconcarboxylic acid) are widely used as dyes and analytical reagents.

- Metal salts (e.g., calcium or barium complexes) of similar compounds () are employed as pigments (e.g., Pigment Red 57:1).

Key Research Findings :

- Synthetic Versatility : Modifications at the 4-position of the naphthalene ring (e.g., azo-linked aryl groups) allow tuning of electronic and steric properties for specific applications.

- Pharmacophore Potential: The 2-naphthoic acid scaffold is a validated pharmacophore in medicinal chemistry, as seen in RAR agonists () and P2Y14R antagonists ().

Biological Activity

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid, a compound known for its azo functional group, has garnered attention in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C_{18}H_{16}N_{2}O_{5}

- Molar Mass : 344.33 g/mol

- CAS Number : 22139-00-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This is particularly relevant in the context of cancer prevention and treatment.

- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacterial strains, potentially making it useful in developing new antibiotics.

- Anti-inflammatory Effects : Studies have shown that it can modulate inflammatory pathways, which may offer therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data Table

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of various naphthoic acid derivatives, including this compound. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a protective agent against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of this compound, researchers found that it inhibited the growth of several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 3: Anti-inflammatory Action

A recent study evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The compound reduced joint swelling and serum levels of pro-inflammatory cytokines, demonstrating its therapeutic potential for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling azo intermediates with naphthoic acid derivatives. For example, 2-hydroxy-3-naphthoic acid can be esterified with phenyl groups via acid-catalyzed condensation ( ). Optimizing reaction conditions (e.g., temperature, solvent polarity, and pH) is critical for yield improvement. Azo bond formation may require diazotization of aniline derivatives followed by coupling to the naphthoic acid scaffold. Characterization via HPLC and NMR ensures purity and structural fidelity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) identifies functional groups like the azo (–N=N–) and carboxylic acid (–COOH) moieties. Reverse-phase HPLC with UV detection monitors purity, especially for azo compounds prone to photodegradation .

Q. What handling and stability considerations are critical during experimental workflows?

- Methodological Answer : The compound is light-sensitive due to the azo group; store in amber vials under inert gas (e.g., argon). Thermal stability should be assessed via differential scanning calorimetry (DSC), as decomposition above 270°C is common for naphthoic acids (). Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for solubility, and avoid aqueous buffers at extreme pH to prevent hydrolysis of the methoxycarbonyl group .

Advanced Research Questions

Q. How can receptor binding assays evaluate the selectivity of this compound for retinoid acid receptor (RAR) subtypes?

- Methodological Answer : Competitive binding assays using recombinant RARα, RARβ, and RARγ proteins (e.g., via fluorescence polarization) quantify subtype selectivity. For example, substitutions on the phenylazo group (e.g., hydroxyl or adamantyl) enhance RARγ affinity, as shown in analogs with Ki values ranging from 53 nM (RARγ) to 6,500 nM (RARα) ( ). Dose-response curves in F9 teratocarcinoma cells assess cellular differentiation potency (AC50 values), linking binding affinity to functional activity .

Q. What computational strategies predict the interaction of this compound with GPCRs like the P2Y14 receptor?

- Methodological Answer : Homology modeling based on P2Y12 receptor X-ray structures can guide docking studies. Molecular dynamics simulations evaluate the stability of the ligand-receptor complex, focusing on key residues (e.g., piperidine-binding pockets in P2Y14). Fluorophore-conjugated derivatives (e.g., Alexa Fluor 488) enable flow cytometry-based binding assays, validating computational predictions experimentally ( ). Functionalized alkynyl/amino linkers preserve affinity during probe development .

Q. How do structural modifications influence dual α-glucosidase/α-amylase inhibition activity?

- Methodological Answer : Introduce substituents (e.g., pyridinylamino methyl groups) to the naphthoic acid core and test inhibition via enzymatic assays. Kinetic studies (Lineweaver-Burk plots) determine competitive/non-competitive mechanisms. Molecular docking into enzyme active sites (e.g., α-glucosidase’s catalytic triad) identifies hydrogen bonding and steric effects. Derivatives with IC50 values <1 µM are candidates for antidiabetic research () .

Q. What metabolic pathways degrade this compound in anaerobic environments?

- Methodological Answer : Anaerobic sulfate-reducing cultures can metabolize naphthoic acids via carboxylation and ring reduction. Isotopic labeling (e.g., ¹³C-bicarbonate) tracks carboxyl group incorporation into 2-naphthoic acid intermediates. Gas chromatography-mass spectrometry (GC-MS) identifies reduced metabolites like tetrahydro-2-naphthoic acid, suggesting stepwise aromatic ring reduction prior to β-oxidation ( ) .

Q. How do structural analogs resolve contradictions in receptor binding vs. cellular activity data?

- Methodological Answer : Discrepancies arise from off-target effects or cell-specific uptake. For example, adamantyl-substituted analogs may show high RARγ binding but moderate cellular differentiation due to membrane permeability limits. Use radiolabeled ligands (e.g., ³H-retinoic acid) in competitive assays and compare with transcriptomic data (e.g., qPCR for RAR target genes) to reconcile biochemical and functional results ( ) .

Properties

CAS No. |

41425-46-1 |

|---|---|

Molecular Formula |

C19H14N2O5 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

3-hydroxy-4-[(2-methoxycarbonylphenyl)diazenyl]naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C19H14N2O5/c1-26-19(25)13-8-4-5-9-15(13)20-21-16-12-7-3-2-6-11(12)10-14(17(16)22)18(23)24/h2-10,22H,1H3,(H,23,24) |

InChI Key |

NFXGRIHAQBMNIW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.